2-(1,3-Dioxan-5-yloxy)isonicotinonitrile
Overview
Description
“2-(1,3-Dioxan-5-yloxy)isonicotinonitrile” is a chemical compound with the molecular formula C10 H10 N2 O3 . It is used in life science research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 206.201 .Scientific Research Applications
NMR Spectra and Configurations
- Research has focused on understanding the configurations of certain dioxan derivatives through NMR spectra and H-bonding studies. This is exemplified in the study of cis and trans isomers of 2-substituted 5-acetyl-5-methyl-1,3-dioxans (Crabb & Newton, 1970).
Polymer Synthesis
- Dioxan derivatives have been used in the synthesis of polymers, like the anionic ring-opening polymerization reactions for making poly(2‐ethyl‐2‐hydroxymethyltrimethylene carbonate) (Kühling et al., 1991).
Antioxidant Activity
- The antioxidant activities of synthesized compounds related to dioxan have been compared with known antioxidants like ascorbic acid, showing potential in biochemical applications (Kadhum et al., 2011).
Enantioselective Syntheses
- Studies on 1,3-Dioxan-5-yl diazoacetates have provided valuable insights into enantioselective carbon-hydrogen insertion reactions, important in organic synthesis (Doyle et al., 1999).
Chemoprevention Agents
- 2,5-Disubstituted 1,3-dioxacycloalkanes, including dioxan derivatives, have shown anti-inflammatory activity and potential as chemoprevention agents (Rüger et al., 2010).
Biocompatible Polymers
- Certain acrylate monomers with dioxan groups have been synthesized for creating thermoresponsive copolymers, useful in biomedical applications (Qiao et al., 2010).
Hemoglobin Modifiers
- Isomeric series of 2-(aryloxy)-2-methylpropionic acids, related to dioxan structures, have been studied for their potential in modifying the oxygen affinity of human hemoglobin, suggesting clinical applications (Randad et al., 1991).
Fluorescent Tag Development
- Dioxan derivatives have been explored in the development of boron fluorescent complexes, with applications in imaging techniques (Moiola et al., 2019).
Nucleoside Analogues
- Research has been conducted on 1,3-dioxan-5-yl pyrimidine nucleoside analogues as higher homologues of antiviral and anticancer 1,3-dioxolanes, showing significance in pharmaceutical research (Cadet et al., 1998).
properties
IUPAC Name |
2-(1,3-dioxan-5-yloxy)pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-4-8-1-2-12-10(3-8)15-9-5-13-7-14-6-9/h1-3,9H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAQUUWMRUTLPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)OC2=NC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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